Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate is a compound that features a cyclopentane ring substituted with an amino group, a methyl ester, and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate typically involves the formation of the imidazole ring followed by its attachment to the cyclopentane ring. One common method involves the cyclization of glyoxal and ammonia to form the imidazole ring, which is then reacted with a cyclopentane derivative under appropriate conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The amino group and the imidazole ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the cyclopentane ring or the imidazole ring.
Scientific Research Applications
Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1h-imidazole: A simpler imidazole derivative with similar binding properties.
2-Methyl-5-nitro-1h-imidazole: Another imidazole derivative with different substituents affecting its reactivity and applications.
1,3-Dimethyl-1h-imidazol-3-ium-2-yl: A compound with a similar imidazole core but different functional groups.
Uniqueness
Methyl 1-amino-3-(2-methyl-1h-imidazol-1-yl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring provides rigidity, while the imidazole ring offers versatile binding capabilities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 1-amino-3-(2-methylimidazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-8-13-5-6-14(8)9-3-4-11(12,7-9)10(15)16-2/h5-6,9H,3-4,7,12H2,1-2H3 |
InChI Key |
PBNNCXJXHZMBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2CCC(C2)(C(=O)OC)N |
Origin of Product |
United States |
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